5-Hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,6-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one
Description
This compound is a highly glycosylated flavonoid derivative featuring a chromen-4-one (flavone) core substituted with three distinct carbohydrate moieties. Structurally, it includes:
- A 5-hydroxy group at position 5 of the flavone backbone.
- A 4-hydroxyphenyl group at position 2.
- Three glycosylation sites: A β-D-glucopyranosyl unit at position 7 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]. Two additional β-D-glucopyranosyl units at positions 3 and 6 [(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl].
While its exact natural source is unspecified in available literature, analogous compounds are commonly isolated from plants (e.g., Acacia nilotica) or marine organisms .
Properties
CAS No. |
307950-53-4 |
|---|---|
Molecular Formula |
C33H40O22 |
Molecular Weight |
788.661 |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,6-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C33H40O22/c34-6-13-17(38)22(43)25(46)31(51-13)50-12-5-11-16(20(41)29(12)54-32-26(47)23(44)18(39)14(7-35)52-32)21(42)30(28(49-11)9-1-3-10(37)4-2-9)55-33-27(48)24(45)19(40)15(8-36)53-33/h1-5,13-15,17-19,22-27,31-41,43-48H,6-8H2/t13-,14+,15+,17-,18+,19+,22+,23-,24-,25-,26+,27+,31-,32-,33-/m1/s1 |
InChI Key |
ZYJKKAOXNQVUMQ-AYUMGUPMSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
5-Hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,6-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one (commonly referred to as Isonaringin) is a flavonoid compound with significant biological activity. This article delves into its biological properties supported by various studies and data.
Molecular Formula: C27H32O14
Molecular Weight: 580.5 g/mol
CAS Number: 552-57-8
Synonyms: Isonaringin
Sources
Isonaringin is primarily extracted from plants such as Clinopodium umbrosum, Streptomyces lanatus, and Citrus species. Its structural complexity contributes to its diverse biological activities.
Biological Activities
- Antioxidant Activity
-
Neuroprotective Effects
- Research indicates that Isonaringin enhances neuroplasticity by promoting synaptogenesis and neurogenesis. It activates the MAPK/Erk signaling pathway, which is involved in neuronal survival and differentiation. Increased levels of brain-derived neurotrophic factor (BDNF) have been observed following treatment with this compound .
- Anti-inflammatory Properties
- Antimicrobial Activity
The biological activities of Isonaringin can be attributed to several mechanisms:
- Free Radical Scavenging: The presence of hydroxyl groups in its structure enables effective scavenging of reactive oxygen species (ROS).
- Signal Pathway Modulation: Isonaringin modulates key signaling pathways (e.g., MAPK/Erk) that regulate cell survival and proliferation.
- Gene Expression Regulation: It influences the expression of genes related to neuroprotection and inflammation through transcription factor activation.
Case Studies
Case Study 1: Neuroprotection in Animal Models
A study conducted on mice demonstrated that administration of Isonaringin resulted in improved cognitive function and memory retention following induced oxidative stress. The compound significantly increased levels of pCREB and BDNF in the hippocampus .
Case Study 2: Antioxidant Efficacy
In vitro assays revealed that Isonaringin exhibited a dose-dependent reduction in malondialdehyde (MDA) levels—an indicator of lipid peroxidation—thereby confirming its antioxidant capabilities .
Data Summary Table
Comparison with Similar Compounds
Key Observations:
Glycosylation Complexity: The target compound’s triple glycosylation distinguishes it from diosmin (disaccharide) and hesperidin (monosaccharide). This likely enhances water solubility but may reduce membrane permeability .
Core Structure : Unlike hesperidin’s dihydrochromen-4-one, the target retains the planar flavone structure, which is critical for π-π stacking interactions with proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
